

# Diethyl glutarate chemical properties and structure

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## Compound of Interest

Compound Name: Diethyl glutarate

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An In-depth Technical Guide to the Chemical Properties and Structure of **Diethyl Glutarate**

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **diethyl glutarate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Identification

**Diethyl glutarate**, also known as diethyl pentanedioate, is the diethyl ester of glutaric acid. It is a colorless liquid with a mild, fruity odor.<sup>[1][2]</sup>

IUPAC Name: diethyl pentanedioate<sup>[2]</sup> Synonyms: Glutaric acid diethyl ester, Diethyl pentanedioate, Ethyl glutarate<sup>[2][3]</sup> CAS Number: 818-38-2<sup>[2][3]</sup> Molecular Formula: C<sub>9</sub>H<sub>16</sub>O<sub>4</sub><sup>[2]</sup> SMILES: CCOC(=O)CCCC(=O)OCC<sup>[2]</sup>

Below is a 2D structural representation of **diethyl glutarate**.

**Figure 1:** 2D Chemical Structure of **Diethyl Glutarate**

## Physicochemical Properties

The key physicochemical properties of **diethyl glutarate** are summarized in the table below for easy reference.

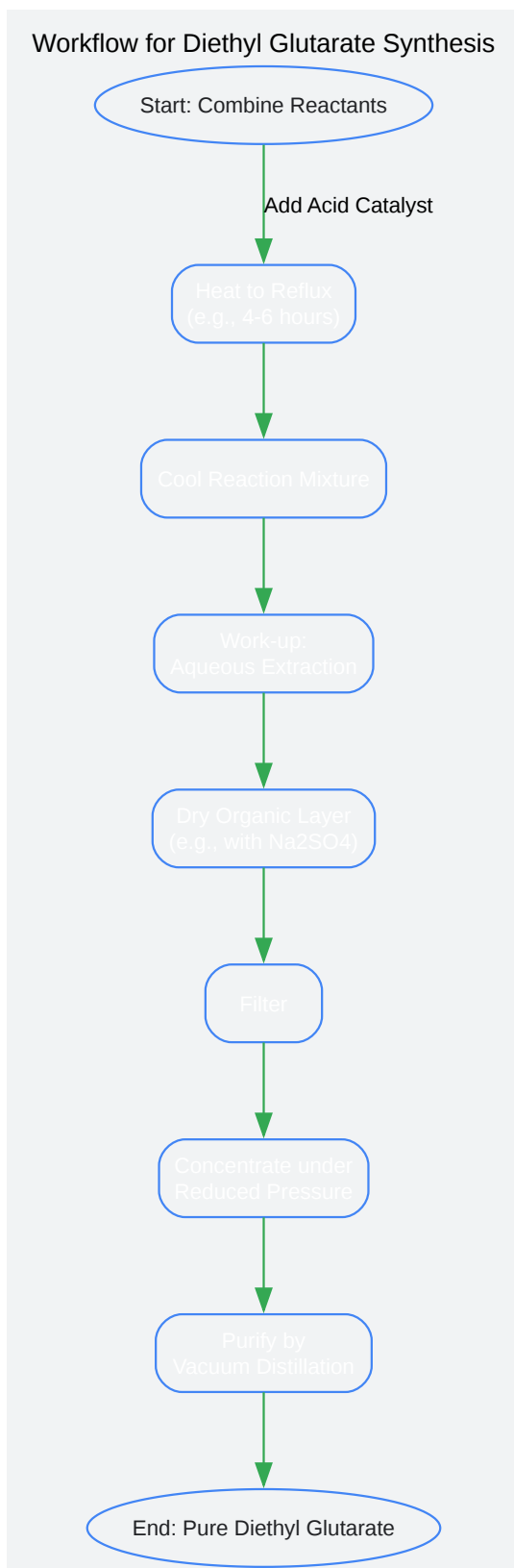
Property	Value	Reference(s)
Molecular Weight	188.22 g/mol	[1]
Appearance	Clear, colorless liquid	[1][2]
Odor	Mild, fruity	[1][2]
Boiling Point	226-237 °C	[1][4]
Melting Point	-28 °C	[1]
Density	1.022 g/mL at 25 °C	[4]
Solubility	Slightly soluble in water; miscible with organic solvents like ethanol and ether.	[1][2][4]
Flash Point	96 - 111 °C (closed cup)	[1][5]
Refractive Index (n <sub>20/D</sub> )	1.423	[4]

## Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **diethyl glutarate**.

### Synthesis: Fischer Esterification

**Diethyl glutarate** is commonly synthesized via the Fischer esterification of glutaric acid with ethanol in the presence of an acid catalyst.[3][6] The following protocol is a representative procedure.



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**Figure 2:** General workflow for the synthesis and purification of **diethyl glutarate**.

## Materials:

- Glutaric acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Diethyl ether (for extraction)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

## Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine glutaric acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
- **Reflux:** Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Cooling and Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing cold water.
- **Extraction:** Extract the aqueous mixture with diethyl ether (3 x volume of the initial reaction mixture). Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.<sup>[7]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **diethyl glutarate**.<sup>[7]</sup>

## Purification: Vacuum Distillation

The crude **diethyl glutarate** can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.<sup>[8][9]</sup>

Equipment:

- Claisen flask or round-bottom flask
- Short path distillation head with a condenser
- Receiving flask
- Vacuum pump and vacuum gauge
- Heating mantle

Procedure:

- **Apparatus Setup:** Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
- **Distillation:** Place the crude **diethyl glutarate** in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle while stirring.

- Fraction Collection: Apply vacuum and slowly increase the temperature. Collect the fraction that distills at the appropriate boiling point for the applied pressure (the boiling point of **diethyl glutarate** is 226-237 °C at atmospheric pressure and will be significantly lower under vacuum).[1][4]

## Analytical Characterization

The purity and identity of the synthesized **diethyl glutarate** can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### 3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).[10]
- A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]

Typical GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (split or splitless injection depending on concentration).

Typical MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

- Scan Range:  $m/z$  40-400.

Expected Results: The GC chromatogram should show a single major peak corresponding to **diethyl glutarate**. The mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference spectrum.

### 3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- NMR spectrometer (e.g., 300 or 500 MHz).

Sample Preparation:

- Dissolve a small amount of the purified **diethyl glutarate** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).

$^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ):

- Expected Chemical Shifts ( $\delta$ ):
  - ~4.12 ppm (quartet, 4H,  $-\text{O}-\text{CH}_2-\text{CH}_3$ )
  - ~2.35 ppm (triplet, 4H,  $-\text{CO}-\text{CH}_2-\text{CH}_2-$ )
  - ~1.95 ppm (quintet, 2H,  $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$ )
  - ~1.25 ppm (triplet, 6H,  $-\text{O}-\text{CH}_2-\text{CH}_3$ )

$^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ ):

- Expected Chemical Shifts ( $\delta$ ):
  - ~172.8 ppm ( $\text{C}=\text{O}$ )
  - ~60.3 ppm ( $-\text{O}-\text{CH}_2-$ )
  - ~33.5 ppm ( $-\text{CO}-\text{CH}_2-$ )

- ~20.1 ppm (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-)
- ~14.2 ppm (-CH<sub>3</sub>)

## Reactivity and Stability

**Diethyl glutarate** is stable under normal conditions.[2] It can react with strong oxidizing agents, acids, and bases.[1] Hydrolysis of the ester groups can occur under acidic or basic conditions to yield glutaric acid and ethanol.

## Safety Information

- Hazards: May cause skin and eye irritation.[1]
- Precautions: Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area.
- Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[1]

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